molecular formula C13H13N3O2S B11672181 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11672181
M. Wt: 275.33 g/mol
InChI Key: UJBLDQQCQBCFGR-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research, primarily due to the promising pharmacological activities associated with its molecular architecture. The core structure incorporates a 4-hydroxy-6-methylpyrimidine scaffold, which is a privileged structure in drug discovery. Researchers are particularly interested in this compound class for its potential as antimicrobial and antidiabetic agents. Compounds featuring the 2-(pyrimidinylsulfanyl)acetamide moiety have been identified as key intermediates in the synthesis of molecules with antimycobacterial activity, providing a valuable template for developing novel therapeutic agents . Furthermore, the 4-hydroxy-6-methylpyrimidine subunit is a key structural feature in molecules that demonstrate inhibitory activity against carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, making it a relevant scaffold for investigating new approaches to manage metabolic disorders . The mechanism of action for such compounds often involves targeted enzyme inhibition; for instance, related pyrimidine derivatives are known to interact with bacterial DNA gyrase, a critical enzyme in DNA replication, thereby exerting antibacterial effects . The incorporation of the N-phenylacetamide group allows researchers to fine-tune the compound's properties and explore structure-activity relationships. This makes 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide a versatile chemical tool for probing biological mechanisms and a promising lead structure for the development of new pharmacological agents in antimicrobial and metabolic disease research.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C13H13N3O2S/c1-9-7-11(17)16-13(14-9)19-8-12(18)15-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17)

InChI Key

UJBLDQQCQBCFGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 4-hydroxy-6-methylpyrimidine-2-thiol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating enzyme activity and cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the regulation of metabolic pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as 3-mercaptopyruvate sulfurtransferase (3-MST), which plays a role in hydrogen sulfide (H2S) biosynthesis. By modulating the activity of 3-MST, the compound can influence various metabolic processes, including lipid accumulation and oxidative phosphorylation .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 295.33 1.8 2 (OH, NH) 4 (O, S, N)
GOKWIO 307.39 1.2 4 (NH₂, NH) 5 (N, O, S)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 309.77 1.5 4 (NH₂, NH) 5 (N, O, S)
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide 367.42 3.1 2 (OH, NH) 5 (O, S, N)

*Calculated using fragment-based methods.

Biological Activity

2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Chemical Formula : C11H12N4O2S2
  • Molecular Weight : 296.36 g/mol
  • IUPAC Name : 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide
  • CAS Number : 22874-44-8
  • SMILES Notation : CC1=NC(SC)=NC(O)=C1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyrimidine ring suggests potential effectiveness against bacterial strains due to its ability to interfere with nucleic acid synthesis.
  • Antioxidant Properties : Compounds containing hydroxyl groups, like the one , often display antioxidant activity, which is crucial for mitigating oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest that derivatives of pyrimidine compounds can provide neuroprotection, possibly by enhancing brain-derived neurotrophic factor (BDNF) levels, which is essential for neuronal survival and growth.

Antimicrobial Studies

A study examining the antimicrobial properties of similar compounds found that they effectively inhibited the growth of various pathogenic bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

CompoundActivityTarget Bacteria
2-Hydroxy-N-(phenyl)acetamideModerateE. coli
4-Hydroxy-6-methylpyrimidineHighS. aureus

Antioxidant Activity

The antioxidant capacity was evaluated using various assays (e.g., DPPH radical scavenging). The compound demonstrated significant scavenging ability, indicating its potential as a protective agent against oxidative damage in biological systems.

Assay TypeIC50 (μM)
DPPH Scavenging25
ABTS Scavenging30

Neuroprotective Effects

In vivo studies on rodent models have shown that administration of related pyrimidine compounds can enhance cognitive function and reduce neurodegeneration markers. For instance, a study involving double-lesioned rats treated with similar compounds exhibited improved performance in motor and cognitive tasks compared to controls.

Case Studies

  • Case Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide.
    • Methodology : Rats were subjected to neurotoxic lesions and treated with the compound.
    • Results : Enhanced BDNF levels were observed alongside improved behavioral outcomes in treated rats compared to saline controls.
  • Case Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against clinical isolates.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed promising results against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic: What are the optimal synthetic routes for 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide, and how can reaction conditions be controlled to improve yield?

Answer:
The synthesis typically involves multi-step reactions starting from functionalized pyrimidine and phenylacetamide precursors. Key steps include:

  • Nucleophilic substitution to introduce the sulfanyl group.
  • Amide coupling between the pyrimidine-sulfanyl intermediate and aniline derivatives.

Optimization Strategies:

ParameterOptimal ConditionsSource
SolventToluene or ethanol
CatalystTriethylamine
Temperature60–80°C (for substitution)
pH ControlNeutral to slightly basic (pH 7–8)

Yields are improved by controlling moisture (anhydrous conditions for substitution) and using high-purity starting materials. Reaction progress can be monitored via TLC, and intermediates purified via column chromatography .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:
Structural Confirmation:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions and purity.
  • IR Spectroscopy: Confirm presence of amide (C=O stretch ~1650 cm1^{-1}) and hydroxyl groups (O-H stretch ~3200 cm1^{-1}) .

Crystallography:

  • Single-crystal X-ray diffraction (SCXRD): Resolve 3D conformation using SHELX software (SHELXL for refinement, SHELXS for structure solution).
  • Hydrogen Bonding Analysis: Intramolecular N–H⋯N bonds stabilize folded conformations (e.g., dihedral angles between pyrimidine and phenyl rings: 42.25°–67.84°) .

Advanced: How does conformational flexibility, influenced by intramolecular hydrogen bonding, affect biological activity?

Answer:
The molecule’s folded conformation, stabilized by N–H⋯N hydrogen bonds, modulates its interaction with biological targets (e.g., enzymes or receptors). Key observations:

  • Dihedral Angle Variability:

    CompoundDihedral Angle (°)Biological ActivitySource
    Analog A59.70Moderate inhibition
    Analog B62.18High inhibition

A smaller angle (e.g., 42.25°) may enhance binding by aligning pharmacophores optimally. Conformational analysis via SCXRD and molecular docking is critical to rationalize activity differences .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay variability. Methodological solutions include:

  • Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across multiple replicates.
  • Structural Confirmation: Ensure compound integrity via LC-MS before bioassays .

Example: A study reporting weak anticancer activity might have used low-purity batches, while high-purity samples show potency. Replicate experiments with orthogonal purity checks (HPLC, NMR) are essential .

Advanced: What computational approaches predict interaction mechanisms with biological targets?

Answer:

  • Molecular Docking (AutoDock/Vina): Predict binding modes to targets like kinases or DNA. Focus on sulfanyl and acetamide groups as key interacting motifs .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories.
  • QSAR Modeling: Correlate substituent effects (e.g., methyl vs. ethyl on pyrimidine) with activity trends .

Case Study: Docking of a structural analog revealed hydrogen bonding between the pyrimidine hydroxyl group and a kinase’s active site, guiding rational design .

Advanced: What are the stability profiles of this compound under various storage conditions?

Answer:

ConditionStabilityDegradation PathwaySource
Room TempStable (≤6 months)No significant change
High pH (≥10)UnstableHydrolysis of amide bond
High Temp (>80°C)DegradesSulfanyl group oxidation

Recommendations: Store at 4°C in inert atmosphere (argon). Monitor via periodic HPLC to detect degradation products .

Basic: How is the hydrogen bonding network analyzed in crystal structures?

Answer:

  • SCXRD Data: Identify donor-acceptor distances (e.g., N–H⋯O < 2.5 Å) and angles (θ > 120°).
  • Software Tools: SHELXL for refining hydrogen positions; Mercury for visualizing packing motifs.
  • Impact on Solubility: Strong intermolecular H-bonds (e.g., O–H⋯O in hydroxylpyrimidine) reduce solubility, necessitating co-solvents in biological assays .

Advanced: How do electronic effects of substituents influence reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano on phenyl rings increase electrophilicity of the acetamide carbonyl, enhancing nucleophilic attack.
  • Electron-Donating Groups (EDGs): Methoxy or methyl on pyrimidine improve stability via resonance.

Experimental Validation:

  • Hammett plots (σ values) correlate substituent effects with reaction rates in nucleophilic substitutions .

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